molecular formula C19H18FNO2 B4899194 8-[4-(4-fluorophenoxy)butoxy]quinoline

8-[4-(4-fluorophenoxy)butoxy]quinoline

Cat. No. B4899194
M. Wt: 311.3 g/mol
InChI Key: VYGQGGYZSMACAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[4-(4-fluorophenoxy)butoxy]quinoline, also known as FPQ or Compound 13, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPQ belongs to the quinoline family of compounds and has been shown to possess a variety of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Mechanism of Action

The exact mechanism of action of 8-[4-(4-fluorophenoxy)butoxy]quinoline is not fully understood. However, studies have suggested that it acts by modulating various signaling pathways involved in cell growth, inflammation, and viral replication. This compound has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. It also inhibits the activity of viral enzymes such as NS5B, which is essential for the replication of hepatitis C virus.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-[4-(4-fluorophenoxy)butoxy]quinoline in lab experiments is its broad range of biological activities. This compound has been shown to possess anti-inflammatory, anticancer, and antiviral properties, making it a versatile compound for studying various diseases. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 8-[4-(4-fluorophenoxy)butoxy]quinoline. One area of interest is the development of analogs with improved solubility and bioavailability. Another area of research is the investigation of the synergistic effects of this compound with other drugs or compounds. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various diseases.

Scientific Research Applications

8-[4-(4-fluorophenoxy)butoxy]quinoline has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its anticancer activity. Several studies have shown that this compound can induce cell death in various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to inhibit the growth of cancer cells by blocking the cell cycle and inducing apoptosis.
Another area of research is the anti-inflammatory activity of this compound. Inflammation is a common feature of many diseases, including arthritis, asthma, and inflammatory bowel disease. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
This compound also exhibits antiviral activity against several viruses, including influenza and hepatitis C virus. It has been shown to inhibit viral replication by targeting viral enzymes and blocking viral entry into host cells.

properties

IUPAC Name

8-[4-(4-fluorophenoxy)butoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2/c20-16-8-10-17(11-9-16)22-13-1-2-14-23-18-7-3-5-15-6-4-12-21-19(15)18/h3-12H,1-2,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGQGGYZSMACAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCCOC3=CC=C(C=C3)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.